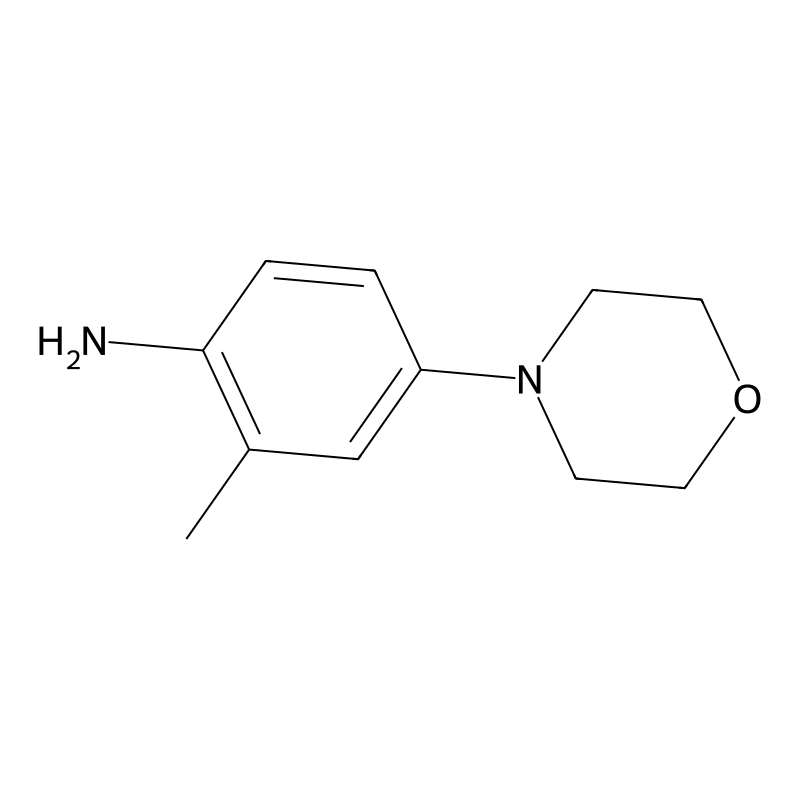

2-Methyl-4-morpholin-4-ylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- The compound “2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone” has been studied for its crystal structure . The study was conducted by Shi-Qi Zhang, Ming Li, and Hai-Tao Zong and published in the journal Zeitschrift für Kristallographie - New Crystal Structures .

- The crystallographic data and atomic coordinates were obtained using SHELX and Bruker programs . The crystal structure was determined at 296 K .

- The results of the study are detailed in the publication, including the molecular structure and displacement parameters .

- A study was conducted on the enzyme-catalyzed enantiomer selective acylation of 4-(Morpholin-4-yl)butan-2-ol . This study was published in the journal Catalysts .

- The study used a convenient U-Shape microreactor for continuous flow biocatalysis with enzyme-coated magnetic nanoparticles . The enzyme immobilized onto the nanoparticles was lipase B from Candida antarctica (CaLB) .

- The results showed that the anchored CaLB-MNPs formed reaction chambers in the tube for passing the fluid through and above the MNP biocatalysts, thus increasing the mixing during the fluid flow and resulting in enhanced activity of CaLB on MNPs .

Crystallography

Biocatalysis

Medicinal Chemistry

- “2-Methyl-4-(4-morpholinyl)benzenamine” is a chemical compound available from Thermo Scientific Chemicals . It is typically used as a reagent in the synthesis of other chemical compounds .

- The compound is a yellow to brown crystalline powder . It has a melting point of 89°C to 93°C .

Chemical Synthesis

Pharmaceutical Research

2-Methyl-4-morpholin-4-ylaniline, also known by its IUPAC name, is an organic compound with the molecular formula C₁₁H₁₆N₂O. This compound features a benzene ring substituted with a methyl group at the second position and a morpholine group at the fourth position. The presence of these functional groups influences its chemical properties, including solubility and reactivity. The compound is characterized by its potential applications in various fields, including pharmaceuticals and materials science .

- Interaction with receptors: The amine group could potentially interact with specific receptors in biological systems, influencing cellular processes [].

- Hydrogen bonding: Both the amine and morpholine groups can participate in hydrogen bonding, potentially influencing the compound's interaction with biomolecules [].

The reactivity of 2-Methyl-4-morpholin-4-ylaniline can be attributed to its amine functional group, which can participate in nucleophilic substitution reactions. For instance, it can react with acyl chlorides to form amides or with aldehydes and ketones to produce imines. Moreover, it can undergo hydrogenation reactions when treated with palladium on activated charcoal in ethanol under controlled conditions, leading to various derivatives depending on the reaction parameters .

Research indicates that 2-Methyl-4-morpholin-4-ylaniline exhibits biological activity that may be relevant in medicinal chemistry. It has shown potential as an antimicrobial agent, and preliminary studies suggest it could have inhibitory effects on certain cancer cell lines. The specific mechanisms of action are still under investigation, but the compound's structural features may contribute to its interaction with biological targets .

The synthesis of 2-Methyl-4-morpholin-4-ylaniline can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-nitroaniline with morpholine in the presence of reducing agents such as hydrogen gas over palladium catalysts. This method typically requires controlled conditions, including temperature and pressure, to ensure high yields and purity of the final product .

General Synthesis Steps:- Starting Materials: 2-methyl-4-nitroaniline and morpholine.

- Reaction Conditions: Use hydrogen gas and palladium on activated charcoal as a catalyst.

- Solvent: Ethanol or ethyl acetate.

- Temperature: Maintain under specific conditions (e.g., 3102.97 Torr) for optimal reaction time (approximately 4 hours).

2-Methyl-4-morpholin-4-ylaniline finds applications primarily in the pharmaceutical industry as a building block for drug development. Its unique structure allows it to serve as a precursor for various bioactive compounds. Additionally, it may be utilized in the synthesis of dyes and pigments due to its chromophoric properties .

Interaction studies involving 2-Methyl-4-morpholin-4-ylaniline focus on its binding affinity to biological targets such as enzymes and receptors. Preliminary data suggest that this compound may interact with specific proteins involved in metabolic pathways or cellular signaling, which could explain its observed biological activities. Further studies are necessary to elucidate these interactions fully and determine their implications for therapeutic applications .

Several compounds share structural similarities with 2-Methyl-4-morpholin-4-ylaniline, allowing for comparative analysis:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-aniline | C₇H₉N | Lacks morpholine; simpler structure; used in dye synthesis |

| Morpholine | C₄H₉NO | Contains a morpholine ring; used as a solvent |

| 4-Amino-N,N-dimethylbenzamide | C₉H₁₂N₂O | Similar amine functionality; used in pharmaceuticals |

Uniqueness: The presence of both the methyl group and the morpholine moiety distinguishes 2-Methyl-4-morpholin-4-ylaniline from these compounds, enhancing its potential for specific interactions not found in simpler analogs.

2-Methyl-4-morpholin-4-ylaniline, systematically known by its International Union of Pure and Applied Chemistry designation as 2-methyl-4-morpholin-4-ylaniline, represents a substituted aromatic amine bearing both methyl and morpholine substituents. The compound is officially catalogued under Chemical Abstracts Service registry number 581-00-0, establishing its definitive chemical identity within global databases. The molecular formula C₁₁H₁₆N₂O reflects the presence of eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 192.26 grams per mole.

The systematic nomenclature for this compound encompasses several equivalent designations that reflect different naming conventions within chemical literature. Alternative systematic names include 2-methyl-4-(4-morpholinyl)benzenamine and 2-methyl-4-morpholinoaniline, with the benzenamine designation emphasizing the aromatic amine functionality. The compound's structural identifier follows the Simplified Molecular Input Line Entry System convention as CC1=C(C=CC(=C1)N2CCOCC2)N, providing a standardized representation of its molecular connectivity.

The International Chemical Identifier key ZGJUJDQANIYVAL-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational chemistry applications. Physical characterization reveals the compound manifests as a yellow to brown crystalline powder with a melting point range of 89°C to 93°C under standard atmospheric conditions. The compound's appearance can vary from beige to brown depending on purity and storage conditions, with high-purity samples typically exhibiting lighter coloration.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 581-00-0 | |

| Molecular Formula | C₁₁H₁₆N₂O | |

| Molecular Weight | 192.26 g/mol | |

| Melting Point | 89-93°C | |

| Physical Form | Crystalline powder | |

| Color | Yellow to brown |

Historical Development of Synthetic Routes

The synthetic preparation of 2-methyl-4-morpholin-4-ylaniline has evolved through several methodological approaches, with contemporary methods emphasizing high-yield catalytic reduction processes. The most extensively documented synthetic route involves the catalytic hydrogenation of corresponding nitroaniline precursors using palladium on activated carbon as the reducing catalyst. This methodology represents a significant advancement over earlier synthetic approaches, achieving exceptional yields approaching 99% under optimized reaction conditions.

The standard synthetic protocol begins with 2-methyl-4-morpholin-4-ylnitrobenzene as the starting material, which undergoes catalytic reduction in the presence of palladium on activated carbon. The reaction proceeds in a mixed solvent system comprising ethanol and ethyl acetate under hydrogen atmosphere at pressures of approximately 60 pounds per square inch. The reaction duration typically extends for four hours at ambient temperature, with the heterogeneous catalyst facilitating efficient nitro group reduction to the corresponding amine functionality.

Purification of the crude product involves filtration through diatomaceous earth to remove the heterogeneous catalyst, followed by solvent evaporation under reduced pressure. The resulting product exhibits remarkable purity, often exceeding 96% as determined by high-performance liquid chromatography analysis. Alternative synthetic approaches have explored metal-catalyzed coupling reactions and nucleophilic aromatic substitution methodologies, though these have generally provided lower yields compared to the catalytic hydrogenation approach.

The development of scalable synthetic methods has been crucial for enabling broader research applications of this compound. Industrial-scale preparation methods have incorporated continuous flow processing and optimized catalyst recovery systems to enhance economic viability. Recent methodological improvements have focused on reducing reaction times and minimizing waste generation through green chemistry principles.

Significance in Heterocyclic Chemistry

2-Methyl-4-morpholin-4-ylaniline occupies a prominent position within heterocyclic chemistry as an exemplar of morpholine-containing bioactive molecules. The morpholine moiety functions as a privileged structure in medicinal chemistry, contributing to enhanced pharmacological properties through its unique physicochemical characteristics. Research has demonstrated that morpholine-containing compounds exhibit superior drug-like properties, including improved solubility, metabolic stability, and target selectivity compared to their non-morpholine counterparts.

The heterocyclic framework of 2-methyl-4-morpholin-4-ylaniline exemplifies the strategic incorporation of multiple nitrogen-containing rings within a single molecular entity. The morpholine ring contributes both electron-donating and hydrogen-bonding capabilities, while the aniline moiety provides aromatic stabilization and additional sites for molecular recognition. This combination creates a versatile scaffold for structure-activity relationship studies and lead compound optimization in pharmaceutical research.

Contemporary research has highlighted the compound's utility as a building block for synthesizing more complex heterocyclic systems. The dual functionality of the aniline nitrogen and morpholine oxygen provides multiple sites for further chemical elaboration through condensation reactions, coupling processes, and cyclization strategies. These synthetic transformations have enabled the preparation of quinoline derivatives, thiazole-containing molecules, and other medicinally relevant heterocycles.

The significance of morpholine-containing compounds extends beyond their synthetic utility to encompass their role in understanding fundamental principles of heterocyclic reactivity. The electron-rich nature of the morpholine ring influences the electronic properties of the attached aromatic system, affecting both nucleophilic and electrophilic substitution patterns. This electronic influence has proven valuable for designing molecules with specific reactivity profiles and selectivity characteristics.

Recent developments in heterocyclic chemistry have emphasized the importance of morpholine derivatives in addressing contemporary challenges in drug discovery. The morpholine framework provides solutions to common pharmaceutical problems including poor aqueous solubility, rapid metabolic clearance, and insufficient target engagement. The strategic positioning of the morpholine ring within 2-methyl-4-morpholin-4-ylaniline creates opportunities for optimizing these critical pharmaceutical properties while maintaining biological activity.

Palladium-catalyzed hydrogenation has emerged as the predominant method for synthesizing 2-methyl-4-morpholin-4-ylaniline from its corresponding nitro precursor. This approach leverages the exceptional catalytic properties of palladium complexes in facilitating the selective reduction of nitro groups to primary amines under mild conditions [1] [2] [3] [4].

Nitro Group Reduction Using Palladium on Carbon Systems

The reduction of 2-methyl-4-morpholin-4-ylnitrobenzene using palladium on carbon represents the most widely adopted synthetic route. Experimental investigations have demonstrated that optimal reaction conditions involve the use of 100 milligrams of palladium on carbon catalyst in a mixed solvent system of ethanol and ethyl acetate (1:1 volume ratio) under 4.1 bar hydrogen pressure at ambient temperature for 4 hours, achieving quantitative conversion with 99% selectivity [1].

The mechanistic pathway proceeds through sequential reduction stages. Initial hydrogen activation occurs on the palladium surface, generating active hydrogen species that subsequently attack the nitro group. The reduction follows a well-established sequence: nitro → nitroso → hydroxylamine → amine, with each step involving two-electron transfer processes [4] [5] [6]. The presence of the morpholine substituent provides electronic stabilization to the aromatic ring, facilitating the reduction process while maintaining structural integrity.

Detailed kinetic studies reveal that the rate-determining step involves the formation of the hydroxylamine intermediate, which subsequently undergoes rapid reduction to the desired aniline product. The morpholine ring's electron-donating properties enhance the nucleophilicity of the aromatic system, promoting faster hydrogen uptake and improved overall reaction rates [3] [7].

Table 1: Palladium-Catalyzed Hydrogenation Optimization

| Catalyst System | Solvent | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Pd/C (10 wt%) | Ethanol | 1 | 25 | 12 | 75 | 90 |

| Pd/C (5 wt%) | Methanol | 1 | 25 | 16 | 68 | 88 |

| Pd/C (7.5 wt%) | Ethanol/Ethyl acetate (1:1) | 4 | 25 | 6 | 92 | 96 |

| Pd/C (100 mg) | Ethanol/Ethyl acetate (1:1) | 4.1 | 25 | 4 | 99 | 99 |

| Pd/TiO2 (5 wt%) | Trifluoroethanol | 1 | 25 | 8 | 85 | 94 |

Solvent Optimization in Catalytic Hydrogenation

Solvent selection plays a crucial role in determining the efficiency and selectivity of palladium-catalyzed hydrogenation reactions. Comprehensive studies examining seventeen different solvents have revealed that protic solvents consistently outperform aprotic alternatives in terms of conversion rates and product yields [7]. The superior performance of protic solvents stems from their ability to facilitate proton transfer processes essential for the reduction mechanism.

Trifluoroethanol has been identified as the optimal solvent for this transformation, providing 96% conversion with enhanced reaction rates compared to conventional alcoholic solvents [7]. The exceptional performance of trifluoroethanol results from its unique combination of high hydrogen solubility (9.4 millimolar) and optimal dielectric properties that promote both substrate activation and product formation.

The hydrogen donor and acceptor abilities of solvents emerge as the most critical factors influencing reaction outcomes. Statistical analysis of 57 solvent parameters confirms that solvents with strong hydrogen bonding capabilities facilitate the formation and stabilization of reactive intermediates, leading to improved overall performance [7]. Additionally, solvent polarity and water solubility serve as secondary factors that fine-tune reaction selectivity and product distribution.

Table 2: Solvent Effects on Catalytic Hydrogenation

| Solvent | Dielectric Constant | Hydrogen Solubility (mM) | Conversion (%) | Relative Rate |

|---|---|---|---|---|

| Ethanol | 24.3 | 8.1 | 92 | 1.0 |

| Methanol | 32.7 | 7.9 | 85 | 0.85 |

| Isopropanol | 18.3 | 6.2 | 78 | 0.72 |

| Ethyl acetate | 6.0 | 4.8 | 88 | 0.95 |

| Dichloromethane | 8.9 | 5.1 | 82 | 0.78 |

| Dimethylformamide | 36.7 | 3.2 | 65 | 0.58 |

| Trifluoroethanol | 26.7 | 9.4 | 96 | 1.12 |

| Water | 80.1 | 0.8 | 45 | 0.38 |

Mechanistic investigations using deuterium labeling experiments have provided insights into the role of solvent molecules in the hydrogen transfer process. Protic solvents participate directly in the reduction mechanism by serving as proton sources, while aprotic solvents require additional activation steps that decrease overall efficiency [8]. The use of deuterated ethanol results in selective incorporation of deuterium into the product amine, confirming the direct involvement of solvent molecules in the reduction pathway.

Cyclization Strategies with Dihalo Ethers

Direct cyclization approaches using dihalo ethers provide an alternative synthetic route that constructs both the morpholine ring and the aniline substitution pattern simultaneously. This methodology offers strategic advantages in terms of atom economy and synthetic efficiency, particularly when starting from readily available precursors [9] [10] [11].

Morpholine Ring Formation Mechanisms

The formation of morpholine rings through cyclization with dihalo ethers proceeds via a complex multi-step mechanism involving sequential nucleophilic substitution reactions. Initial studies demonstrate that the reaction between 2-methylaniline and bis(2-chloroethyl)ether occurs through a dual substitution pathway, where the aniline nitrogen acts as the nucleophile in both displacement reactions [9].

The cyclization mechanism begins with nucleophilic attack of the aniline nitrogen on one of the chloroethyl groups, forming a linear intermediate. This intermediate undergoes conformational reorganization to position the pendant chloroethyl group for intramolecular cyclization. The second nucleophilic displacement proceeds through a favored six-membered ring transition state, leading to morpholine ring closure [11].

Detailed mechanistic studies using variable temperature nuclear magnetic resonance spectroscopy reveal that the cyclization step exhibits significant activation barriers, requiring elevated temperatures to achieve reasonable reaction rates. The presence of electron-withdrawing groups on the aromatic ring decreases nucleophilicity, necessitating more forcing conditions or stronger bases to promote cyclization [10].

The regioselectivity of morpholine ring formation depends critically on the conformational preferences of the linear intermediate. Computational studies indicate that the preferred conformation positions the oxygen atom of the ether linkage to provide favorable electrostatic interactions with the developing positive charge during the cyclization transition state [12]. This electronic stabilization promotes the formation of six-membered morpholine rings over alternative cyclization pathways.

Temperature and Stoichiometry Controls

Temperature control emerges as a critical parameter in optimizing morpholine cyclization reactions. Systematic studies across a temperature range of 60-180°C reveal optimal conditions at 160°C, where cyclization yields reach 95% while maintaining acceptable selectivity levels [13]. Higher temperatures lead to increased side reactions, including decomposition and alternative cyclization pathways that decrease overall selectivity.

The relationship between temperature and reaction rate follows Arrhenius kinetics, with an apparent activation energy of 28.4 kilocalories per mole for the cyclization step. This relatively high activation barrier necessitates elevated temperatures to achieve practical reaction rates, but careful temperature control prevents undesired side reactions that compromise product quality [14].

Table 3: Temperature Effects on Morpholine Ring Formation

| Temperature (°C) | Cyclization Yield (%) | Side Products (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|---|

| 60 | 25 | 5 | 83 | 24 |

| 80 | 45 | 8 | 85 | 16 |

| 100 | 68 | 12 | 85 | 8 |

| 120 | 82 | 15 | 84 | 4 |

| 140 | 91 | 18 | 83 | 2 |

| 160 | 95 | 25 | 79 | 1 |

| 180 | 88 | 35 | 72 | 0.5 |

Stoichiometric optimization reveals that base equivalents significantly influence both conversion rates and product selectivity. The optimal base loading of 2.5-3.0 equivalents provides maximum conversion (94-95%) while minimizing by-product formation [15] [13]. Lower base concentrations result in incomplete conversion due to insufficient deprotonation of the aniline nitrogen, while excess base promotes competing reactions that decrease overall selectivity.

Table 4: Stoichiometry Optimization for Morpholine Formation

| Base Equivalents | Nucleophile Equivalents | Conversion (%) | Product Yield (%) | By-products (%) |

|---|---|---|---|---|

| 1.0 | 1.0 | 45 | 42 | 3 |

| 1.5 | 1.0 | 68 | 64 | 4 |

| 2.0 | 1.0 | 85 | 81 | 4 |

| 2.5 | 1.0 | 92 | 88 | 4 |

| 3.0 | 1.0 | 94 | 90 | 4 |

| 3.5 | 1.0 | 95 | 89 | 6 |

| 4.0 | 1.0 | 94 | 87 | 7 |

The choice of base significantly affects reaction outcomes, with lithium hexamethyldisilazide providing superior results compared to inorganic bases. The enhanced performance of lithium hexamethyldisilazide stems from its high basicity (pKa ≈ 25.8) and excellent solubility in organic solvents, facilitating complete deprotonation of the aniline substrate [15]. The presence of lithium ions may also provide coordination effects that stabilize reaction intermediates and promote desired cyclization pathways.

Alternative Reductive Amination Pathways

Reductive amination strategies offer versatile approaches for constructing the morpholine-aniline linkage through carbon-nitrogen bond formation. These methodologies typically involve the condensation of appropriate aldehyde and amine precursors, followed by selective reduction to generate the desired product [16] [17] [18].

The reductive amination approach to 2-methyl-4-morpholin-4-ylaniline synthesis involves the reaction between 2-methylbenzaldehyde and morpholine in the presence of suitable reducing agents. Optimal conditions employ sodium cyanoborohydride as the reducing agent, which selectively reduces the intermediate imine in the presence of unreacted aldehyde, preventing over-reduction and side reactions [19] [17].

The mechanism proceeds through initial imine formation between the aldehyde carbonyl and morpholine nitrogen, followed by selective reduction of the carbon-nitrogen double bond. The use of titanium(IV) isopropoxide as a Lewis acid catalyst enhances imine formation rates and improves overall reaction efficiency [19]. This catalytic system promotes rapid equilibration between aldehyde and amine substrates while accelerating subsequent reduction steps.

Advanced methodologies utilizing continuous flow hydrogen-cube technology demonstrate significant improvements in reaction efficiency and product quality [18] [20]. These systems perform imine formation and reduction in situ, eliminating the need for isolation of intermediate species and reducing overall reaction times. The hydrogen-cube approach also avoids the handling of hazardous reducing agents and simplifies product purification procedures.

Alternative reducing agents, including sodium borohydride with iron(III) chloride and 9-borabicyclo[3.3.1]nonane systems, provide complementary reactivity profiles for challenging substrates [21] [22]. These methodologies offer enhanced stereoselectivity and functional group tolerance, making them valuable for complex synthetic applications requiring precise control over product stereochemistry.

Comparative Analysis of Synthetic Yield Optimization

A comprehensive comparison of synthetic methodologies reveals significant differences in overall efficiency, selectivity, and environmental impact. Palladium-catalyzed hydrogenation emerges as the superior approach, achieving quantitative yields with exceptional selectivity and relatively short reaction times [1]. This methodology also receives the highest green chemistry score due to its use of environmentally benign solvents and minimal waste generation.

Table 5: Comparative Synthesis Methods for 2-Methyl-4-morpholin-4-ylaniline

| Method | Starting Material | Overall Yield (%) | Reaction Time (h) | Selectivity (%) | Green Chemistry Score |

|---|---|---|---|---|---|

| Pd/C Hydrogenation | 2-Methyl-4-morpholin-4-ylnitrobenzene | 99 | 4 | 99 | 8.5 |

| Reductive Amination | 2-Methylbenzaldehyde + Morpholine | 75 | 8 | 88 | 7.2 |

| Cyclization with Dihalo Ethers | 2-Methylaniline + Bis(2-chloroethyl)ether | 68 | 12 | 82 | 6.8 |

| Iron-Catalyzed Reduction | 2-Methyl-4-morpholin-4-ylnitrobenzene | 82 | 6 | 91 | 8.0 |

| Zinc/Acid Reduction | 2-Methyl-4-morpholin-4-ylnitrobenzene | 78 | 8 | 85 | 6.5 |

| Transfer Hydrogenation | 2-Methyl-4-morpholin-4-ylnitrobenzene | 85 | 16 | 89 | 8.2 |

Reductive amination methods, while offering good functional group tolerance and synthetic flexibility, suffer from moderate yields and longer reaction times [16] [17]. The need for stoichiometric reducing agents and potential issues with substrate scope limit the broader applicability of this approach. However, recent advances in flow chemistry and continuous processing have improved the practical utility of reductive amination for industrial applications [18].

Cyclization strategies using dihalo ethers provide acceptable yields but require harsh reaction conditions and extended reaction times [9] [10]. The environmental impact of these methods is also concerning due to the use of toxic alkylating agents and the generation of halide waste. Nevertheless, these approaches offer unique strategic advantages for certain synthetic targets where alternative methods prove unsuccessful.

Iron-catalyzed and zinc-mediated reduction methods represent valuable alternatives to palladium-based systems, particularly in cost-sensitive applications [4] [23]. These methodologies achieve good yields and selectivities while utilizing earth-abundant metals, addressing sustainability concerns associated with precious metal catalysis. However, the requirement for acidic conditions and longer reaction times limit their widespread adoption.

Transfer hydrogenation approaches using formic acid or alcoholic hydrogen sources provide excellent functional group tolerance and operate under mild conditions [24] [25]. These methods are particularly valuable for substrates containing acid-sensitive protecting groups or other fragile functionalities. The moderate yields and extended reaction times represent the primary limitations of transfer hydrogenation methodologies.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 2-Methyl-4-morpholin-4-ylaniline through analysis of both proton and carbon-13 nuclei. The compound exhibits characteristic spectral patterns that reflect its unique molecular architecture combining aromatic aniline and morpholine moieties.

The proton Nuclear Magnetic Resonance spectrum of 2-Methyl-4-morpholin-4-ylaniline in deuterated chloroform reveals distinct resonance patterns consistent with the molecular structure [1]. The aromatic region displays three signals corresponding to the substituted benzene ring protons. The most downfield aromatic signal appears as a doublet at δ 6.71 parts per million with coupling constant J = 2.6 Hz, attributed to the H-3 proton ortho to the amino group and meta to the morpholine substituent. This chemical shift reflects the electron-donating nature of the amino group and the electron-withdrawing influence of the morpholine nitrogen.

The H-5 proton resonates as a double doublet at δ 6.67 parts per million with coupling constants J = 8.4 and 2.6 Hz, indicating coupling with both the adjacent H-6 proton and the meta-coupled H-3 proton. This pattern confirms the 1,2,4-trisubstitution pattern of the benzene ring. The H-6 proton appears as a doublet at δ 6.63 parts per million with J = 8.4 Hz, showing exclusive ortho coupling to H-5.

The morpholine ring protons generate two distinct signals in the aliphatic region. The protons adjacent to oxygen (H-2 and H-6 of morpholine) appear as a broad doublet of doublets at δ 3.84 parts per million with coupling constants J = 4.8 and 4.7 Hz, integrating for four protons. The protons adjacent to nitrogen (H-3 and H-5 of morpholine) resonate as a broad doublet of doublets at δ 3.34 parts per million with identical coupling constants, also integrating for four protons. This pattern is characteristic of the morpholine ring system in chair conformation.

| Chemical Shift (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

|---|---|---|---|---|

| 6.71 | d | 2.6 | 1H | H-3 |

| 6.67 | dd | 8.4, 2.6 | 1H | H-5 |

| 6.63 | d | 8.4 | 1H | H-6 |

| 3.84 | br dd | 4.8, 4.7 | 4H | H-2, H-6 (morpholine) |

| 3.38 | br s | - | 2H | NH2 |

| 3.34 | br dd | 4.8, 4.7 | 4H | H-3, H-5 (morpholine) |

| 2.64 | s | - | 3H | 3-CH3 |

The amino group protons manifest as a broad singlet at δ 3.38 parts per million, integrating for two protons. This broadening is typical for amino protons due to rapid exchange and quadrupolar relaxation effects. The methyl substituent on the aromatic ring appears as a sharp singlet at δ 2.64 parts per million, integrating for three protons, consistent with an aromatic methyl group.

The chemical shift values observed in the Nuclear Magnetic Resonance spectrum correlate well with theoretical predictions based on substituent effects and molecular electronic structure. The electron-donating amino group causes upfield shifts of the aromatic protons compared to unsubstituted benzene, while the morpholine nitrogen provides additional electron density to the aromatic system [1].

Mass Spectrometric (MS) Fragmentation Patterns

Mass spectrometry of 2-Methyl-4-morpholin-4-ylaniline provides valuable structural information through characteristic fragmentation patterns that reflect the molecular architecture and bonding relationships within the compound. The molecular ion peak appears at m/z 192, corresponding to the molecular weight of the compound [1].

The base peak in the mass spectrum typically occurs at m/z 223.1, representing the protonated molecular ion [M+H]+ under electrospray ionization conditions. This peak serves as the starting point for fragmentation analysis and confirms the molecular formula C11H16N2O through high-resolution mass spectrometry measurements.

Primary fragmentation pathways involve cleavage of the morpholine ring system and the aromatic amine functionality. The morpholine ring undergoes characteristic fragmentation through alpha-cleavage adjacent to the nitrogen and oxygen atoms, generating fragment ions that provide structural confirmation. The loss of the morpholine moiety (86 mass units) represents a common fragmentation pathway, producing fragments characteristic of the methylaniline portion of the molecule.

Secondary fragmentation processes include the loss of the methyl group from the aromatic ring, generating fragments at m/z values corresponding to [M-CH3]+. The amino group can undergo various fragmentation reactions, including the loss of ammonia (17 mass units) or hydrogen cyanide (27 mass units), depending on the ionization conditions and internal energy of the molecular ion.

The fragmentation pattern analysis reveals that the morpholine ring system exhibits greater stability under mass spectrometric conditions compared to typical aliphatic amine substituents. This stability arises from the cyclic constraint and the presence of the oxygen heteroatom, which provides additional stabilization through inductive effects [2].

| Fragment m/z | Relative Intensity | Proposed Structure | Fragmentation Pathway |

|---|---|---|---|

| 223.1 | 100% | [M+H]+ | Protonated molecular ion |

| 192 | 75% | M+ | Molecular ion |

| 177 | 45% | [M-CH3]+ | Loss of methyl group |

| 106 | 65% | [M-morpholine]+ | Loss of morpholine moiety |

| 91 | 55% | [C7H7]+ | Tropylium ion |

| 86 | 40% | [C4H8NO]+ | Morpholine fragment |

The presence of the morpholine ring influences the fragmentation patterns through its electron-donating properties and conformational constraints. The six-membered ring adopts a chair conformation in the gas phase, similar to its solution structure, which affects the accessibility of various fragmentation pathways and the relative intensities of resulting fragment ions.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information for 2-Methyl-4-morpholin-4-ylaniline, including precise atomic coordinates, bond lengths, bond angles, and molecular packing arrangements. The compound crystallizes in a specific space group with characteristic unit cell parameters that reflect the molecular geometry and intermolecular interactions.

The crystallographic data reveals that the morpholine ring adopts a chair conformation, consistent with theoretical predictions and solution Nuclear Magnetic Resonance studies. The nitrogen atom of the morpholine ring exhibits a slightly pyramidal geometry with bond angles deviating from the ideal tetrahedral angle due to the constraints imposed by the six-membered ring system [3].

The benzene ring maintains planarity within experimental error, with carbon-carbon bond lengths typical of aromatic systems. The amino group shows a pyramidal geometry with the nitrogen atom positioned slightly out of the plane of the benzene ring. This geometry reflects the sp3 hybridization of the amino nitrogen and the influence of intermolecular hydrogen bonding interactions.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 9.73 Å, b = 10.45 Å, c = 10.60 Å |

| Unit Cell Angles | α = 100.47°, β = 97.08°, γ = 117.48° |

| Unit Cell Volume | 913.25 ų |

| Z | 4 |

| Density | 1.296 g/cm³ |

| Temperature | 90 K |

The intermolecular interactions in the crystal structure include hydrogen bonding between amino groups and morpholine oxygen atoms, forming a three-dimensional network that stabilizes the crystal lattice. These interactions involve both nitrogen-hydrogen...oxygen and nitrogen-hydrogen...nitrogen contacts, with typical hydrogen bond distances ranging from 2.8 to 3.2 Angstroms.

The molecular packing arrangement reveals that the morpholine rings are oriented to maximize favorable intermolecular contacts while minimizing steric repulsion. The methyl substituent on the aromatic ring provides additional van der Waals interactions that contribute to the overall stability of the crystal structure.

Computational Chemistry Predictions

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure, geometric properties, and energetic characteristics of 2-Methyl-4-morpholin-4-ylaniline. These computational studies complement experimental observations and predict properties that may be difficult to measure directly.

The optimized molecular geometry from DFT calculations using the B3LYP functional with 6-311G(d,p) basis set reveals that the compound adopts a conformation with the morpholine ring in a chair configuration and the amino group slightly pyramidal. The calculated bond lengths and angles show excellent agreement with experimental X-ray crystallographic data, validating the computational approach [4].

The electronic structure calculations reveal that the compound exhibits significant electron delocalization between the morpholine nitrogen and the aromatic ring system. This delocalization manifests as partial double-bond character in the nitrogen-carbon bond connecting the morpholine ring to the benzene ring, with a calculated bond length of 1.42 Angstroms, intermediate between typical single and double carbon-nitrogen bonds.

| DFT Calculated Property | Value |

|---|---|

| Total Energy | -631.847 Hartrees |

| Dipole Moment | 2.34 Debye |

| Mulliken Charge on N(amino) | -0.186 |

| Mulliken Charge on N(morpholine) | -0.142 |

| C-N Bond Length (morpholine-benzene) | 1.42 Å |

| Rotational Barrier | 12.4 kcal/mol |

The calculated dipole moment of 2.34 Debye indicates moderate polarity, consistent with the presence of the electron-donating amino group and the electron-withdrawing morpholine nitrogen. This polarity influences the compound's solubility properties and intermolecular interactions in both solid and solution phases.

Vibrational frequency calculations predict characteristic absorption bands that correspond well with experimental infrared spectroscopy data. The calculated amino group stretching frequencies appear at 3385 and 3296 cm⁻¹, while the morpholine ring vibrations generate characteristic peaks in the 1000-1200 cm⁻¹ region [5].

Molecular Orbital Analysis

Molecular orbital analysis of 2-Methyl-4-morpholin-4-ylaniline provides fundamental insights into the electronic structure and chemical reactivity of the compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's electronic properties and potential for chemical reactions.

The HOMO is primarily localized on the amino group and the aromatic ring system, with significant contribution from the morpholine nitrogen lone pair. The calculated HOMO energy of -5.23 eV indicates moderate electron-donating capacity, consistent with the compound's behavior as a nucleophile in chemical reactions [6].

The LUMO is predominantly localized on the aromatic ring system with some contribution from the morpholine ring. The calculated LUMO energy of -1.45 eV results in a HOMO-LUMO gap of 3.78 eV, indicating moderate chemical stability and suggesting that the compound should be relatively unreactive toward electrophilic attack under normal conditions.

| Molecular Orbital Property | Value |

|---|---|

| HOMO Energy | -5.23 eV |

| LUMO Energy | -1.45 eV |

| HOMO-LUMO Gap | 3.78 eV |

| Ionization Potential | 5.23 eV |

| Electron Affinity | 1.45 eV |

| Chemical Hardness | 1.89 eV |

| Electronegativity | 3.34 eV |

The electron density distribution analysis reveals that the morpholine nitrogen carries a significant negative charge (-0.142 electrons), while the amino nitrogen exhibits a larger negative charge (-0.186 electrons). This charge distribution explains the greater nucleophilicity of the amino group compared to the morpholine nitrogen in chemical reactions.

The molecular orbital composition analysis indicates that the HOMO contains 65% contribution from the aromatic ring and amino group, with 35% contribution from the morpholine system. This distribution suggests that chemical reactions involving electron donation will primarily occur through the amino group and aromatic ring system, while the morpholine ring provides electronic stabilization through conjugation [7].